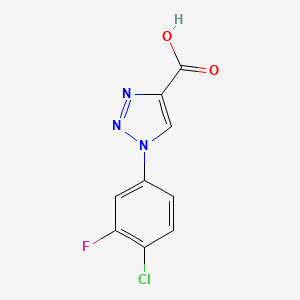
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of CFPTCA involves the reaction of appropriate precursors. One common method is the boronic acid coupling reaction, where a boronic acid derivative reacts with an appropriate halide or diazonium salt. Detailed synthetic pathways and conditions can be found in relevant literature .
Scientific Research Applications
“4-Chloro-3-fluorophenylboronic Acid” is often used as a reactant in various chemical reactions . Here are some of its applications:
-
Rhodium-Catalyzed Asymmetric Addition Reactions : In this application, the compound is used as a reactant in a reaction catalyzed by rhodium. This type of reaction is commonly used in the synthesis of complex organic molecules .
-
Palladium-Catalyzed Oxidative Cross-Coupling Reaction : The compound is also used in palladium-catalyzed oxidative cross-coupling reactions. This type of reaction is a key step in the synthesis of many biologically active compounds .
-
Suzuki-Miyaura Coupling : This is a type of palladium-catalyzed cross coupling reaction that is widely used in organic synthesis. The compound can be used as a reactant in this reaction .
“4-Chloro-3-fluorophenylboronic Acid” is often used as a reactant in various chemical reactions . Here are some of its applications:
-
Rhodium-Catalyzed Asymmetric Addition Reactions : In this application, the compound is used as a reactant in a reaction catalyzed by rhodium. This type of reaction is commonly used in the synthesis of complex organic molecules .
-
Palladium-Catalyzed Oxidative Cross-Coupling Reaction : The compound is also used in palladium-catalyzed oxidative cross-coupling reactions. This type of reaction is a key step in the synthesis of many biologically active compounds .
-
Suzuki-Miyaura Coupling : This is a type of palladium-catalyzed cross coupling reaction that is widely used in organic synthesis. The compound can be used as a reactant in this reaction .
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSVCYFKVGDINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



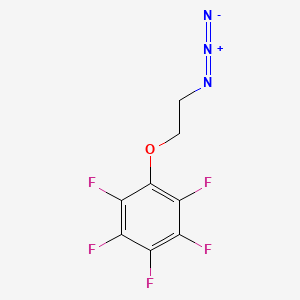
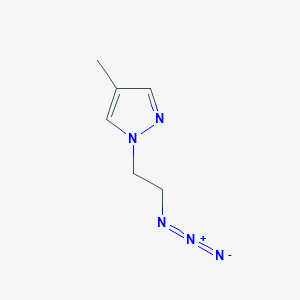

![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)

![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
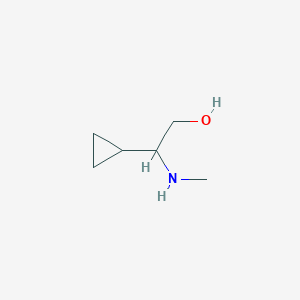
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)

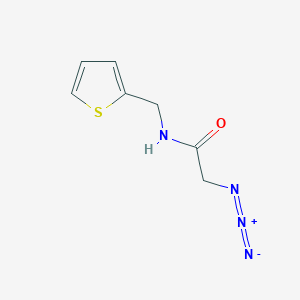
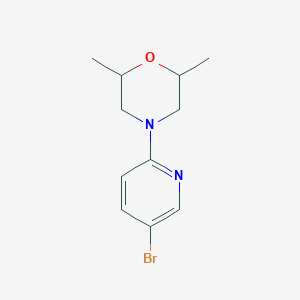
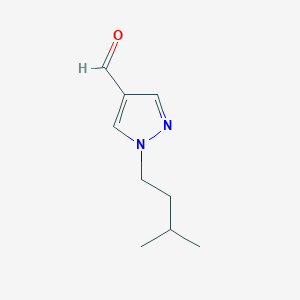
![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)